Product packaging for 5-Fluoro-2-methoxy-3-nitropyridine(Cat. No.:CAS No. 1211534-27-8)

5-Fluoro-2-methoxy-3-nitropyridine

Cat. No.: B580695
CAS No.: 1211534-27-8
M. Wt: 172.115
InChI Key: AUTWTMWCSZVKJT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-3-nitropyridine is a versatile chemical intermediate primarily used in pharmaceutical research and development . Its molecular structure, incorporating both nitro and methoxy functional groups on a fluorinated pyridine ring, makes it a valuable building block for constructing complex heterocyclic frameworks essential in drug discovery . Researchers utilize this compound in the synthesis of various bioactive molecules, with studies focusing on potential therapeutic effects, such as antiviral or anticancer agents . The nitro group serves as a versatile handle for further synthetic transformations, including reduction to an amine, facilitating the development of more complex molecular architectures . As a fluorinated nitropyridine, it belongs to a class of compounds recognized as convenient and readily available precursors for a wide range of biologically active systems . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O3 B580695 5-Fluoro-2-methoxy-3-nitropyridine CAS No. 1211534-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTWTMWCSZVKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742676
Record name 5-Fluoro-2-methoxy-3-nitropyridine
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Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211534-27-8
Record name 5-Fluoro-2-methoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211534-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Synthetic Pathways to 5-Fluoro-2-methoxy-3-nitropyridine

The creation of this compound is typically achieved through sequential reactions, beginning with the formation of a core intermediate, 5-Fluoro-2-hydroxy-3-nitropyridine, which is then further modified.

A foundational step in the synthesis is the nitration of a pyridine (B92270) precursor to introduce the nitro group at the C3 position. A common precursor for this transformation is 2-hydroxypyridine (B17775) or its derivatives. The nitration of 2-hydroxypyridine to yield 2-hydroxy-3-nitropyridine (B160883) can be achieved by using nitric acid in a pyridine solvent. tsijournals.com The reaction is typically initiated in an ice bath, followed by stirring at room temperature. tsijournals.com Another approach involves the use of fuming nitric acid in concentrated sulfuric acid, a potent nitrating mixture. prepchem.com For instance, 5-hydroxy-2-methylpyridine (B31158) can be nitrated using this method to produce 2-nitro-3-hydroxy-6-methylpyridine. prepchem.com These methods highlight common strategies for the regioselective introduction of a nitro group onto a hydroxypyridine ring, a critical step for obtaining the 5-Fluoro-2-hydroxy-3-nitropyridine intermediate.

PrecursorReagentsConditionsProductRef
2-hydroxypyridineNitric acid, PyridineIce bath, then room temp.2-hydroxy-3-nitropyridine tsijournals.com
5-hydroxy-2-methylpyridineFuming nitric acid, Conc. H₂SO₄Ice bath, then room temp.2-nitro-3-hydroxy-6-methylpyridine prepchem.com

Following the formation of 5-Fluoro-2-hydroxy-3-nitropyridine, the subsequent step is the methoxylation of the hydroxyl group to yield the final product. The O-methylation of hydroxyl-containing compounds, such as phenols and their heterocyclic analogs, is a well-established transformation in organic synthesis. eurekaselect.com A variety of methylating agents can be employed, including dimethyl sulfate, methyl iodide, and dimethyl carbonate, often in the presence of a base to deprotonate the hydroxyl group. eurekaselect.comunive.it

In a related synthesis, 2-amino-6-chloro-3-nitropyridine (B151482) is converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) using sodium methoxide (B1231860) in methanol. google.com This Williamson ether synthesis approach, where a deprotonated alcohol (methoxide) displaces a leaving group, is a highly plausible strategy for the methoxylation of 5-fluoro-2-hydroxy-3-nitropyridine. The methoxy (B1213986) group in methoxypyridines can also serve as a masked pyridone, which mitigates the basicity of the pyridine nitrogen, a useful property in multi-step syntheses. nih.gov

SubstrateMethylating AgentBase/CatalystProduct TypeRef
Phenols/AlcoholsDimethyl sulfateBase (e.g., NaOH)Alkyl methyl ethers eurekaselect.comunive.it
2-amino-6-chloro-3-nitropyridineSodium methoxide/MethanolN/A2-amino-6-methoxy-3-nitropyridine google.com
PhenolDimethyl carbonateK₂CO₃ / poly(ethylene glycol)Anisole unive.it

The synthesis of this compound is inherently a multi-step process that combines the aforementioned reactions in a logical sequence. A general synthetic route would commence with a suitably substituted pyridine, followed by sequential or strategically ordered fluorination, nitration, and methoxylation steps. For example, a plausible sequence could involve the synthesis of a fluorinated hydroxypyridine, followed by nitration, and finally O-methylation. The synthesis of related compounds, such as 3-bromo-2-methoxy-5-nitropyridine, involves the reduction of the nitro group to an amine, which can then be further functionalized, demonstrating the utility of these multi-step sequences in creating a diverse range of substituted pyridines. rsc.org

Precursor Synthesis and Functional Group Interconversions

The availability and synthesis of appropriately functionalized precursors are paramount to the successful construction of the target molecule. This involves mastering the introduction of both fluorine atoms and nitro groups onto the pyridine ring.

The introduction of fluorine into pyridine rings can be accomplished through several methods. One common strategy is electrophilic fluorination using reagents like Selectfluor®. mdpi.com Another approach involves the synthesis of 3-fluoropyridines through a Rh(III)-catalyzed C–H functionalization of α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Additionally, 2-fluoropyridines can be synthesized from pyridine N-oxides, which are converted to 2-pyridyltrialkylammonium salts that can then undergo nucleophilic fluorination. researchgate.net A further method involves a modified Balz-Schiemann reaction on aminopyridine compounds or the fluorination of nitropyridine compounds after bromination and denitrification steps. mdpi.com

MethodStarting MaterialKey ReagentsProduct TypeRef
Electrophilic Fluorination1,2-DihydropyridinesSelectfluor®Fluorinated 3,6-dihydropyridines / Fluoropyridines mdpi.com
C–H Functionalizationα-fluoro-α,β-unsaturated oximes, alkynes[Cp*RhCl₂]₂ / metal acetateMulti-substituted 3-fluoropyridines nih.gov
From N-OxidesPyridine N-oxidesTf₂O, Et₃N, TBAF2-Fluoropyridines researchgate.net
Modified Balz-SchiemannAminopyridinesBromination, FluorinationFluoropyridines mdpi.com

Introducing a nitro group onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution. nih.gov Direct nitration often requires harsh conditions and can result in low yields. nih.gov However, several strategies have been developed to overcome this.

One method involves the nitration of pyridine N-oxides. Another effective approach is the nitration of substituted pyridines that contain electron-donating groups, which activate the ring towards electrophilic attack. For example, 2-hydroxypyridine can be nitrated at the 3-position. tsijournals.com Similarly, 2-aminopyridine (B139424) can be nitrated to form 2-amino-5-nitropyridine, which can then be converted to 2-hydroxy-5-nitropyridine (B147068) via a diazotization reaction. researchgate.net The synthesis of 5-Fluoro-2-nitropyridine has been achieved by the nitration of 5-fluoro-2-aminopyridine with concentrated sulfuric acid and hydrogen peroxide. chemicalbook.com The strong electron-withdrawing nature of the nitro group is a key feature, as it facilitates subsequent reactions with nucleophiles. mdpi.com

PrecursorNitrating AgentConditionsProductRef
2-hydroxypyridineNitric acid / PyridineRoom Temperature2-hydroxy-3-nitropyridine tsijournals.com
2-aminopyridineConc. H₂SO₄, Conc. HNO₃40-50 °C2-amino-5-nitropyridine researchgate.net
5-fluoro-2-aminopyridineConc. H₂SO₄, H₂O₂0 °C to Room Temp.5-Fluoro-2-nitropyridine chemicalbook.com

Advanced Synthetic Approaches and Innovations

The synthesis of highly functionalized pyridine derivatives like this compound can benefit from advanced synthetic methods that offer greater control over the molecular architecture and employ more efficient and environmentally benign processes.

Stereoselective and Regioselective Synthesis

Achieving specific stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly for producing complex molecules with potential biological activity.

Regioselective Synthesis: The controlled synthesis of substituted fluoropyridines with high regioselectivity is an area of active research. One notable method involves the Rhodium(III)-catalyzed C–H functionalization to produce multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.govescholarship.org This approach has been shown to proceed with high regioselectivity, providing single isomers of the 3-fluoropyridine (B146971) products. nih.govnih.govescholarship.org Another strategy for regioselective synthesis involves the reaction of N-fluoropyridinium salts with stabilized nucleophiles, which has been demonstrated to be highly regioselective for substitution at the 2-position of the pyridine ring. lookchem.com Furthermore, vicarious nucleophilic substitution reactions on 3-nitropyridines have been shown to selectively introduce amine groups at the para position to the nitro group. ntnu.nonih.gov

Regioselective Synthesis Methods for Fluoropyridines

MethodReactantsKey FeaturesReference
Rh(III)-Catalyzed C–H Functionalizationα-fluoro-α,β-unsaturated oximes and alkynesProvides single regioisomers of 3-fluoropyridines. nih.govnih.govescholarship.org
Reaction of N-fluoropyridinium saltsN-fluoropyridinium salts and stabilized nucleophilesHighly regioselective for substitution at the 2-position. lookchem.com
Vicarious Nucleophilic Substitution3-nitropyridines and nucleophiles (e.g., hydroxylamine)Selective amination at the para position to the nitro group. ntnu.nonih.gov

Stereoselective Synthesis: For molecules containing stereogenic centers, such as fluorinated piperidines derived from fluoropyridines, stereoselective methods are crucial. Heterogeneous hydrogenation of fluoropyridines using a palladium catalyst can lead to the formation of (multi)fluorinated piperidines with high diastereoselectivity. nih.gov Additionally, asymmetric allylic alkylation of prochiral fluorine-containing nucleophiles is a powerful strategy for synthesizing chiral alkyl fluorinated molecules with multiple adjacent stereogenic centers. nih.gov

Metal-Catalyzed Coupling Reactions in Fluoropyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalizing pyridine rings. chemie-brunschwig.chnih.gov

Several well-established cross-coupling reactions can be applied to the synthesis and decoration of pyridines:

Suzuki-Miyaura Coupling: This reaction pairs organoboron compounds with organic halides in the presence of a palladium catalyst and is noted for the low toxicity of the boron reagents. chemie-brunschwig.chresearchgate.net

Negishi Coupling: Involving organozinc reagents, this palladium- or nickel-catalyzed reaction is known for its high functional group tolerance. chemie-brunschwig.chnih.gov

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net

Ullmann Reaction: This reaction uses copper to couple two aryl halides to form a biaryl compound. chemie-brunschwig.ch

These reactions are powerful for creating substituted pyridines. For instance, the Suzuki-Miyaura reaction has been used for the site-selective arylation of dichloropyridines. researchgate.net Similarly, nickel-catalyzed reductive coupling can be employed to synthesize alkylated pyridines. researchgate.net The synthesis of pyridine derivatives can also be achieved through transition metal-catalyzed cyclization reactions, such as the [2+2+2] cyclization of nitriles with diynes, catalyzed by cobalt. acs.org While direct applications of these methods for the synthesis of this compound are not explicitly detailed, they represent a powerful toolkit for constructing the core fluoropyridine scaffold and introducing further substituents.

Overview of Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

ReactionKey ReactantsCatalystReference
Suzuki-MiyauraOrganoboron compounds, Organic halidesPalladium chemie-brunschwig.chresearchgate.net
NegishiOrganozinc reagents, Organic halidesPalladium or Nickel chemie-brunschwig.chnih.gov
SonogashiraTerminal alkynes, Aryl/vinyl halidesPalladium/Copper researchgate.net
UllmannAryl halidesCopper chemie-brunschwig.ch

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of pyridine derivatives, several green and sustainable approaches have been developed. nih.govresearchgate.net

Key green chemistry strategies applicable to fluoropyridine synthesis include:

Use of Green Solvents and Catalysts: Employing environmentally benign solvents and recyclable catalysts can significantly reduce waste and environmental harm. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption. mdpi.comnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, for example through mechanochemical grinding, minimizes the use of volatile organic compounds. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous media. mdpi.com

Continuous Flow Chemistry: This technique can offer better process control, improved safety, and easier scalability compared to batch processes. mdpi.com

Fluorous Techniques: The use of fluorous tags can facilitate product separation and catalyst recycling, contributing to a greener process. rsc.org

These methodologies provide a framework for developing more sustainable synthetic routes to complex molecules like this compound, aligning with the growing demand for environmentally responsible chemical manufacturing. nih.gov

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of 5-Fluoro-2-methoxy-3-nitropyridine is electron-deficient, a characteristic that is significantly enhanced by the presence of the strongly electron-withdrawing nitro and fluoro groups. This electron deficiency makes the compound highly susceptible to nucleophilic attack.

The reactivity of the pyridine ring towards nucleophiles is dictated by the positions of the activating and leaving groups. The nitro group at the C3 position strongly activates the ring for nucleophilic attack, particularly at the positions ortho (C2 and C4) and para (C6) to it.

In this compound, this activation renders the C2, C4, and C6 positions highly electrophilic. Nucleophilic attack can lead to the displacement of a substituent, most notably the fluoride (B91410) ion from the C5 position or the methoxy (B1213986) group from the C2 position. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the transition state. The methoxy group can also be displaced, a reaction seen in other substituted pyridines. nih.gov The outcome of the reaction often depends on the nature of the nucleophile and the specific reaction conditions employed.

Each substituent on the pyridine ring plays a distinct role in modulating the molecule's reactivity in SNAr reactions. acgpubs.orgresearchgate.net

Nitro Group (-NO₂): The nitro group at C3 is the most powerful activating group on the ring. Its strong electron-withdrawing nature, through both inductive and resonance effects, drastically lowers the electron density of the pyridine ring. This effect is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govresearchgate.net The presence of one or more nitro groups is a classic feature of substrates that undergo SNAr reactions readily. nih.gov

Fluoro Group (-F): The fluorine atom at C5 contributes to the ring's activation through its strong inductive electron-withdrawing effect. Crucially, fluoride is an excellent leaving group, and its departure is often the driving force for the substitution reaction. In many cases involving fluorinated aromatic systems, the fluorine atom is the preferred site of substitution by a nucleophile. acgpubs.org

Methoxy Group (-OCH₃): The methoxy group at C2 has a dual electronic influence. While it is electron-withdrawing inductively, it is electron-donating through resonance. However, in the context of a highly electron-deficient ring, it can also function as a leaving group, being displaced by strong nucleophiles. nih.govacgpubs.org Its replacement is a common strategy in the synthesis of substituted pyridines. acgpubs.org

The combined influence of these groups makes this compound a highly reactive substrate for SNAr. The table below summarizes the primary influence of each substituent.

SubstituentPositionPrimary Influence on SNAr Reactivity
Nitro (-NO₂) ** C3Strong activation of the ring via electron withdrawal; stabilization of the Meisenheimer intermediate. nih.govresearchgate.net
Fluoro (-F) C5Ring activation via induction; serves as an excellent leaving group. acgpubs.org
Methoxy (-OCH₃) **C2Inductive electron withdrawal; can function as a leaving group. nih.govacgpubs.org

The mechanism for most SNAr reactions involving activated pyridine derivatives is a two-step addition-elimination process. nih.gov

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring (e.g., C2 or C5). This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. The stability of this complex is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. nih.govresearchgate.net

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of a leaving group. In the case of this compound, this would typically be the fluoride ion from C5 or the methoxide (B1231860) ion from C2.

While this two-stage mechanism is widely accepted, some studies on SNAr reactions have suggested that a concerted mechanism (cSNAr), where bond formation and bond breaking occur simultaneously, can be an alternative pathway, though it is considered the exception rather than the rule. nih.gov For highly activated systems like this nitropyridine, the reaction is expected to proceed through a bimolecular pathway involving the formation of a stable intermediate complex. researchgate.net

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds.

The reduction of the nitro group on this compound yields the corresponding amine, 5-fluoro-2-methoxy-3-aminopyridine. This transformation is a common and high-yielding reaction. The resulting amino-substituted pyridine is a valuable building block for further synthetic elaborations, such as diazotization or acylation reactions. The reduction of nitropyridine derivatives to their amino counterparts is a well-established synthetic procedure. orgsyn.org

A variety of methods can be employed to reduce the nitro group in nitropyridines. The choice of method often depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. orgsyn.orgrsc.org

Metal-Acid Reductions: Another classic and effective method involves the use of a metal in an acidic medium. Common systems include tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl), and iron (Fe) in acetic acid or with an acid catalyst like ammonium (B1175870) chloride. orgsyn.org These methods are robust and widely used in organic synthesis.

The table below outlines common methods for the reduction of aromatic nitro groups.

MethodReagentsNotes
Catalytic Hydrogenation H₂, Pd/C or PtO₂Generally provides high yields and clean products. orgsyn.orgrsc.org
Metal/Acid Reduction SnCl₂ / HClA standard method for nitro group reduction. orgsyn.org
Metal/Acid Reduction Fe / HCl or CH₃COOHAn economical and effective option. orgsyn.org

Derivatization and Functionalization Strategies

The strategic functionalization of this compound allows for the synthesis of a wide array of more complex molecules. The reactivity of each functional group can be selectively exploited to build molecular complexity.

Reactions at the Methoxy Group

The methoxy group at the C2 position of the pyridine ring is a significant modulator of the compound's reactivity. While it is an electron-donating group, its effect can be nuanced in the context of the electron-deficient nitropyridine ring.

Research on related 2-methoxypyridine (B126380) derivatives indicates that the methoxy group can be involved in several types of transformations:

Nucleophilic Substitution: In highly activated systems, the methoxy group can be displaced by strong nucleophiles. For instance, in the synthesis of certain chalcone (B49325) derivatives, methoxy groups on fluorinated aromatic rings can be replaced via nucleophilic aromatic substitution (SNAr) reactions. ebyu.edu.tr However, studies on 3-methoxy-2-nitropyridine (B1296613) have shown that nucleophilic substitution by fluoride preferentially displaces the nitro group at the adjacent C2 position, with the methoxy group having a minor influence on the reaction's efficiency. akjournals.com This suggests that direct displacement of the methoxy group in this compound would require specific conditions and may compete with reactions at other sites.

Oxidation and Reduction: The methoxy group in compounds like 2-Fluoro-5-methoxypyridine can undergo oxidation or reduction, which alters the electronic properties of the entire pyridine ring.

Directing Group for Electrophilic Substitution: The methoxy group is a well-known ortho-, para-directing group in electrophilic aromatic substitution. However, the strong deactivating effect of the nitro group and the pyridine nitrogen in this compound makes electrophilic substitution challenging.

Introduction of Other Halogen Atoms (e.g., Bromination)

The introduction of additional halogen atoms, such as bromine, onto the this compound scaffold can provide further handles for cross-coupling reactions and the construction of complex molecules. The position of bromination is directed by the existing substituents.

A common method for the bromination of pyridine rings is electrophilic substitution using reagents like N-bromosuccinimide (NBS) or liquid bromine. google.com For the closely related compound 2-methoxy-5-fluoropyridine, bromination occurs at the C3 position to yield 2-methoxy-3-bromo-5-fluoropyridine. google.compipzine-chem.com This reaction is typically carried out in an organic solvent, where temperature and reaction time are controlled to ensure precise substitution. pipzine-chem.com

Given the electronic properties of this compound, with the electron-withdrawing nitro group at C3, electrophilic bromination would be expected to be significantly more difficult than on 2-methoxy-5-fluoropyridine. The nitro group strongly deactivates the ring towards electrophilic attack. Therefore, harsher reaction conditions would likely be necessary to achieve bromination. The most probable position for substitution would be C6, which is activated by the C2-methoxy group and less deactivated by the C3-nitro group compared to the C4 position.

Table 1: Bromination of a Related Pyridine Derivative

Starting MaterialBrominating AgentProductReference
2-methoxy-5-fluoropyridineN-bromosuccinimide (NBS) or Liquid Bromine2-methoxy-3-bromo-5-fluoropyridine google.com

Formation of Complex Molecular Structures

This compound is a valuable precursor for synthesizing more complex and biologically active molecules. nih.gov The presence of multiple functional groups offers several avenues for elaboration.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position, activated by the C3-nitro group, is a potential site for SNAr reactions. Fluoropyridines are known to be highly reactive towards nucleophiles, often more so than their chloro- or bromo-analogues. nih.gov This allows for the introduction of various functionalities, such as amines, alkoxides, and thiols, under relatively mild conditions. nih.gov This method is a cornerstone for the late-stage functionalization of medicinally important compounds. nih.gov

Cross-Coupling Reactions: While the C-F bond is generally stable, it can participate in cross-coupling reactions under specific catalytic conditions. nih.gov More commonly, the existing functional groups can be transformed to introduce more reactive handles for cross-coupling. For example, the introduction of a bromine atom (as described in 3.3.2) would create a substrate suitable for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.

Sonogashira Coupling: To form C-C bonds with terminal alkynes. This has been demonstrated on related 5- and 6-bromo-3-fluoro-2-cyanopyridines. soton.ac.uk

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation provides a key synthetic handle, as the resulting aminopyridine can be further functionalized through diazotization, acylation, or used in the synthesis of fused heterocyclic systems.

The strategic combination of these reactions allows for the construction of diverse and complex molecular architectures, making nitropyridines like the title compound important intermediates in medicinal chemistry. nih.govfluoromart.com

Stability and Degradation Pathways

The stability of this compound is a crucial factor for its storage and handling. While specific stability studies on this exact compound are not widely published, its degradation pathways can be inferred from related structures.

Compounds such as 3-bromo-5-fluoro-2-methoxypyridine (B1520508) are known to be sensitive to environmental factors and should be stored in cool, dry, and well-ventilated conditions under a sealed atmosphere to prevent deterioration. pipzine-chem.com High temperatures can accelerate decomposition, and moisture can lead to hydrolysis. pipzine-chem.com Similarly, 2-Bromo-5-Fluoro-3-Nitropyridine is reported to have moderate thermal stability. innospk.com

Studies on the degradation of a structurally related compound, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), show that it undergoes acid-catalyzed degradation. researchgate.netnih.gov This suggests that this compound may also be susceptible to degradation under acidic conditions, potentially through hydrolysis of the methoxy group or other ring-opening pathways. The presence of a nitro group can also lead to photostability issues, as many nitroaromatic compounds are known to be light-sensitive. Therefore, it is recommended to store the compound protected from light and moisture.

Advanced Applications in Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Construction

Substituted pyridines are fundamental components in many biologically active molecules and complex organic structures. The strategic placement of reactive functional groups, as seen in 5-Fluoro-2-methoxy-3-nitropyridine, provides multiple handles for synthetic transformations, positioning it as a valuable intermediate.

The utility of fluorinated pyridine (B92270) intermediates is well-documented in medicinal chemistry. For instance, the synthesis of complex therapeutic agents often relies on such building blocks. While direct synthetic routes employing this compound are proprietary or less documented in public literature, the roles of its structural analogues highlight its potential. For example, 2-amino-5-fluoropyridine (B1271945) serves as an important intermediate in the synthesis of peptide deformylase inhibitors like LBM415. researchgate.net Similarly, a late-stage C–H fluorination strategy on pyridine cores has been shown to be effective in creating derivatives of medicinally relevant molecules. nih.gov

The reactivity of this compound is governed by its distinct functional groups:

Nitro Group: Can be readily reduced to an amino group, which can then be further functionalized through diazotization, acylation, or alkylation reactions. This transformation is a common strategy for introducing diversity in drug discovery programs.

Fluoro Group: Can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) at the C5 position. The reactivity of the fluorine atom is enhanced by the presence of the adjacent electron-withdrawing nitro group.

Methoxy (B1213986) Group: While generally less reactive, it can be cleaved to reveal a hydroxyl group, providing another point for modification. It also electronically influences the reactivity of the pyridine ring.

This combination of reactive sites allows for a stepwise and controlled functionalization, making it a potent intermediate for the assembly of complex target molecules, including potential pharmaceutical candidates and agrochemicals. nbinno.com

Building Block for Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast array of functional molecules. This compound is itself an aromatic heterocyclic compound that serves as a foundational building block for creating larger, more elaborate heterocyclic systems. evitachem.combldpharm.com Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations.

Structurally similar compounds, such as 4-Fluoro-2-methoxy-5-nitropyridine, are known to participate in several key reaction types that are also applicable to this compound. evitachem.com

Reaction Type Description Potential Outcome with this compound
Nucleophilic Aromatic Substitution (SNAr) The fluorine atom can be displaced by a variety of nucleophiles. This reaction is a cornerstone for building complexity from fluorinated heteroaromatics.Introduction of amines, ethers, thioethers, and other functionalities at the C5 position to generate novel substituted pyridines.
Reduction The nitro group is readily reduced to an amine (e.g., using palladium catalysts or other reducing agents). evitachem.comFormation of 5-Fluoro-2-methoxy-pyridin-3-amine, a key diamine precursor for synthesizing fused heterocyclic systems like pyridoimidazoles or pyridotriazines.
Coupling Reactions The C-F bond, after conversion to a more reactive group (e.g., C-Br or C-OTf), can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.Formation of carbon-carbon or carbon-nitrogen bonds to link the pyridine core to other aromatic or aliphatic systems, creating bi-aryl compounds or complex amines.

The synthesis of 2-methoxy-3-bromo-5-fluoropyridine from related precursors demonstrates the viability of manipulating these functional groups to create different halogenated intermediates for further coupling reactions. google.com The inherent reactivity of the fluoropyridine moiety is well-established; for example, 2-fluoro-5-nitropyridine (B1295090) readily reacts with sodium methoxide (B1231860) to yield 2-methoxy-5-nitropyridine. cdnsciencepub.com This highlights the potential of the fluoro group in this compound to undergo similar transformations, solidifying its role as a versatile building block.

Precursor for Advanced Materials and Chemical Probes

The incorporation of fluorine into organic molecules can dramatically alter their physical and electronic properties, making them suitable for applications in materials science. The related compound, 5-Fluoro-2-methoxypyridine (B1304894), is noted as an intermediate in the synthesis of liquid crystal materials. nbinno.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are crucial for display technologies.

The structure of this compound suggests its potential as a precursor for other advanced materials.

Optical and Electronic Materials: The combination of an electron-donating methoxy group and electron-withdrawing nitro and fluoro groups creates a "push-pull" system on the pyridine ring. This can lead to significant dipole moments and non-linear optical (NLO) properties, which are desirable for materials used in optoelectronics.

Functional Polymers: The reactive handles on the molecule allow for its incorporation into polymer chains, either as a pendant group or as part of the main backbone. This could be used to create polymers with enhanced thermal stability, specific refractive indices, or tailored electronic characteristics.

While the term "chemical probe" is not explicitly linked to this compound in available literature, its functional groups make it a candidate for such applications. The nitro group can be reduced to an amine and then coupled to fluorescent dyes or biotin (B1667282) tags. The fluorinated pyridine core could then be used to study interactions within biological systems, leveraging the unique properties of fluorine for detection by ¹⁹F NMR spectroscopy. The related compound 5-Fluoro-2-hydroxy-3-nitropyridine is commercially available for research use, indicating the utility of this substitution pattern in scientific investigation. usbio.net

Pharmacological and Biological Research Applications

Scaffold Design in Medicinal Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold extensively utilized in drug design, with numerous approved pharmaceuticals containing this core structure. nih.govdovepress.comresearchgate.net The strategic placement of various functional groups onto this scaffold can significantly influence a molecule's pharmacological profile, including its biochemical potency, metabolic stability, and permeability. dovepress.comresearchgate.net

The incorporation of fluorine into pyridine-based scaffolds has become a reliable strategy in the development of new therapeutic agents. nih.gov Fluorine's unique properties, such as high electronegativity and a small atomic size, can enhance a drug's potency, selectivity, and metabolic stability. nih.gov Approximately a quarter of all approved drugs contain fluorine, highlighting the significance of fluorinated scaffolds in medicinal chemistry. nih.govelsevierpure.com The introduction of fluorine can improve a compound's pharmacokinetic properties, including its half-life, bioavailability, and ability to permeate biological membranes. nih.govnih.govtandfonline.com

The use of fluorinated building blocks remains a dominant approach in drug discovery. nih.gov While many recently approved fluorinated drugs feature fluorine or trifluoromethyl groups on aromatic rings, there is a growing trend towards the use of a wider variety of fluorinated chemical structures. nih.gov

The 5-Fluoro-2-methoxy-3-nitropyridine scaffold can be chemically modified to create derivatives that target specific biological pathways. For instance, thieno[2-3-b]pyridines derived from related structures have shown potent anti-proliferative activity against cancer cell lines by interfering with phospholipid metabolism through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC) and other cellular processes. mdpi.com The design of such compounds often involves creating libraries of analogues with various substituents to screen for activity against different biological targets. dovepress.com

The presence of a fluorine atom in a drug candidate can profoundly impact its biological activity and pharmacokinetic profile. nih.govtandfonline.com

Bioactivity: The high electronegativity of fluorine can alter the electron distribution within a molecule, which can in turn enhance its binding affinity to target proteins. tandfonline.comresearchgate.net This modification can lead to increased intrinsic potency. researchgate.net

Pharmacokinetics:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. tandfonline.comnih.gov Placing a fluorine atom at a site of metabolic attack can block this process, thereby improving the drug's metabolic stability and bioavailability. tandfonline.com

Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to pass through biological membranes. nih.govnih.gov This improved permeability can lead to better absorption and distribution of the drug in the body. nih.gov

pKa Alteration: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, which can reduce the basicity of a compound and improve its bioavailability through better membrane permeation. tandfonline.com

Table 1: Effects of Fluorine Substitution on Drug Properties

Property Effect of Fluorination Reference
Metabolic Stability Increased due to the strength of the C-F bond. tandfonline.com
Membrane Permeation Enhanced, leading to improved bioavailability. nih.govtandfonline.com
Binding Affinity Can be increased, leading to higher potency. tandfonline.com
pKa Can be lowered, affecting ionization and permeability. tandfonline.com

Inhibitory Activity and Molecular Target Engagement

The functional groups of this compound and its derivatives play a crucial role in their interactions with biological targets, leading to inhibitory activity.

Derivatives of fluorinated pyridines have been investigated for their enzyme-inhibiting potential. For example, a related compound, 5-Fluoro-2-hydroxy-3-nitropyridine, has been noted to interact with various enzymes. Research has suggested its potential to inhibit thymidylate synthase, a key enzyme in DNA synthesis, which could have applications in cancer therapy. The design of mechanism-based enzyme inhibitors has leveraged the reactivity of the carbon-fluorine bond. acs.org

The specific molecular interactions of this compound derivatives are key to their biological effects. The fluorine atom, with its high electronegativity, can influence the molecule's electronic properties and enhance its reactivity. The nitro group can participate in redox reactions, and other functional groups can form hydrogen bonds, facilitating interactions with biological molecules. For instance, in the case of thieno[2-3-b]pyridine derivatives, the presence of specific substituents on the phenyl rings is crucial for maximizing anti-proliferative activity, indicating a defined interaction with the target protein. mdpi.com

Development of Therapeutics for Diseases

The structural motifs present in this compound are found in various biologically active compounds, highlighting its importance as a starting material in medicinal chemistry.

Fluorinated nucleosides and their analogues are a cornerstone of antiviral therapy, with numerous approved drugs and clinical candidates. mdpi.comnih.gov The incorporation of a fluorine atom into a nucleoside structure can significantly alter its biological properties, including metabolic stability and binding affinity to viral enzymes. mdpi.com While direct synthesis of antiviral agents from this compound is not extensively documented in publicly available research, its fluoropyridine core is a key feature in some antiviral compounds. The development of fluorinated pyrimidine (B1678525) and purine (B94841) nucleoside analogues often involves the coupling of a fluorinated heterocyclic base to a sugar moiety. mdpi.comnih.gov The pyridine ring in this compound can potentially be modified to create such fluorinated bases, which are essential for synthesizing these potent antiviral agents.

In the realm of oncology, fluorinated compounds have a long history, with 5-Fluorouracil (5-FU) being a widely used chemotherapeutic agent for decades. nih.gov The introduction of fluorine into a molecule can enhance its anticancer activity. nih.gov Pyrimidine analogs, including those with fluorine substitutions, are effective anticancer drugs that are part of many treatment regimens. nih.gov Although a direct lineage from this compound to a specific marketed anticancer drug is not established, its potential as a precursor for novel anticancer agents is significant. Pyridazinone-based derivatives, which can be synthesized from pyridine precursors, have shown promise as anticancer agents by targeting pathways like VEGFR-2. nih.gov The development of such compounds often involves the strategic modification of pyridine-containing starting materials.

Therapeutic Target/Compound ClassPotential Role of this compoundKey Research Findings
Fluorinated Nucleoside AnaloguesPrecursor to the fluorinated base moiety.Fluorine incorporation enhances metabolic stability and antiviral/anticancer activity. mdpi.comnih.gov
Pyridazinone-based Anticancer AgentsStarting material for the synthesis of the core pyridine structure.Derivatives have shown inhibitory activity against key cancer targets like VEGFR-2. nih.gov

A more direct application of this compound as a precursor is evident in the synthesis of novel antibacterial agents. A series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been designed and synthesized, exhibiting potent antibacterial activity, particularly against Gram-positive bacteria. mdpi.com One of the key intermediates in the synthesis of these oxazolidinones is 3-amino-5-fluoropyridine. nih.gov The catalytic reduction of a nitro group on a pyridine ring to an amino group is a standard chemical transformation. google.comnih.gov Therefore, this compound is a viable precursor for 3-amino-5-fluoropyridine, which is then elaborated into the final antibacterial compounds.

The synthesis of these antibacterial agents often starts from commercially available materials like 2-chloro-5-nitropyridine, which undergoes a series of reactions including amination and reduction to form the crucial aminopyridine intermediate. nih.gov The structural similarity and the established chemical pathways strongly suggest the utility of this compound in this context.

Antibacterial Compound ClassPrecursor Derived from this compoundMechanism of Action
3-(5-Fluoropyridin-3-yl)-2-oxazolidinones3-Amino-5-fluoropyridineInhibition of bacterial protein synthesis.

Radiosynthesis and Imaging Applications

The presence of a fluorine atom in this compound makes it a highly attractive candidate for applications in nuclear medicine, specifically in the development of tracers for Positron Emission Tomography (PET).

PET is a powerful molecular imaging technique that relies on the detection of positrons emitted from radiolabeled tracers. nih.gov Fluorine-18 ([¹⁸F]) is a commonly used positron-emitting radionuclide due to its favorable physical properties. The synthesis of [¹⁸F]-labeled PET tracers often involves the nucleophilic substitution of a leaving group, such as a nitro group, on an aromatic ring with [¹⁸F]fluoride. nih.gov The nitro group on this compound makes it an excellent precursor for radiofluorination. The electron-withdrawing nature of the nitro group facilitates the nucleophilic aromatic substitution reaction, allowing for the efficient incorporation of ¹⁸F. This strategy is widely employed for the synthesis of various [¹⁸F]fluoropyridine-based PET tracers. acs.org

The development of PET tracers requires robust and efficient isotopic labeling strategies. acs.org The use of precursors with good leaving groups, like the nitro group in this compound, is a key strategy for the successful radiosynthesis of [¹⁸F]-labeled compounds. nih.gov The labeling process typically involves reacting the precursor with [¹⁸F]fluoride, often in the form of a potassium/[Kryptofix 2.2.2] complex, at elevated temperatures. nih.gov This method allows for the production of high specific activity radiotracers, which is crucial for sensitive in vivo imaging. While direct isotopic exchange on a fluorinated molecule is possible, the precursor approach starting from a nitro-substituted pyridine is a more common and often more efficient method for introducing ¹⁸F. acs.orgnih.gov

ApplicationRole of this compoundKey Methodological Aspect
PET Tracer DevelopmentPrecursor for [¹⁸F]-labeling.Nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride. nih.gov
Isotopic LabelingStarting material for radiosynthesis.High-yield incorporation of ¹⁸F to produce high specific activity tracers. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of "5-Fluoro-2-methoxy-3-nitropyridine". researchgate.net These methods allow for the detailed analysis of its electronic landscape and reactivity.

Electronic Structure Analysis

The electronic structure of "this compound" is characterized by the interplay of its constituent functional groups: the electron-withdrawing nitro (-NO2) and fluoro (-F) groups, and the electron-donating methoxy (B1213986) (-OCH3) group. DFT calculations can be employed to model the molecule's geometry and electronic properties. researchgate.net

Key Electronic Descriptors:

PropertyDescriptionPredicted Influence on this compound
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between them indicates the molecule's stability.The strong electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energy of the LUMO, making the pyridine (B92270) ring susceptible to nucleophilic attack. The methoxy group, being electron-donating, will raise the HOMO energy. A smaller HOMO-LUMO gap would suggest higher reactivity.
Molecular Electrostatic Potential (MEP) MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Regions near the oxygen atoms of the nitro group and the fluorine atom will likely exhibit negative potential (red/yellow), indicating nucleophilic character. The carbon atoms attached to these electron-withdrawing groups and the hydrogen atoms will show positive potential (blue), indicating electrophilic character and sites prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis NBO analysis provides insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions. This analysis would likely reveal significant delocalization of electron density from the methoxy group and the pyridine ring nitrogen towards the nitro group, contributing to the overall stability and electronic properties of the molecule.

Reaction Mechanism Elucidation

Computational studies are pivotal in elucidating the mechanisms of reactions involving "this compound". A prominent reaction type for this class of compounds is Nucleophilic Aromatic Substitution (SNAr).

In a typical SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. For "this compound", the fluorine atom or potentially the nitro group could act as leaving groups. Computational modeling, using DFT, can map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net

Studies on similar compounds, such as 2-methoxy-3,5-dinitropyridine, have shown that the reaction with a nucleophile like piperidine (B6355638) proceeds via a bimolecular pathway, forming a stable intermediate complex. researchgate.net The electron-withdrawing nitro groups play a crucial role in stabilizing the transition state, thereby lowering the activation energy for the nucleophilic attack. researchgate.net A similar mechanism is anticipated for "this compound", where the combined electron-withdrawing effects of the fluoro and nitro groups would facilitate nucleophilic attack. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially molecular docking, are essential for exploring the potential of "this compound" as a ligand for biological targets.

Ligand-Protein Interactions

Molecular docking simulations can predict the binding orientation and affinity of "this compound" within the active site of a protein. This is a critical step in drug discovery, helping to identify potential therapeutic targets. The process involves generating a 3D model of the ligand and "docking" it into the binding pocket of a target protein. The quality of the fit is evaluated using a scoring function, which estimates the binding energy.

For related heterocyclic compounds, docking studies have successfully identified key interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity. tandfonline.com For "this compound", the nitro group and the pyridine nitrogen can act as hydrogen bond acceptors, while the methoxy group could be involved in hydrophobic interactions.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. By systematically altering the substituents on the pyridine ring, researchers can develop more potent and selective compounds. smolecule.com

SAR Insights from Related Pyridine Derivatives:

Structural ModificationImpact on ActivityRationale
Position of Nitro Group The position of the nitro group significantly impacts reactivity and regioselectivity in substitution reactions. The electron-withdrawing effect of the nitro group is position-dependent, influencing the electrophilicity of adjacent carbon atoms.
Nature of Halogen Replacing chlorine with fluorine can alter the electronic properties and metabolic stability of the compound.Fluorine's high electronegativity can enhance reactivity, while its small size may be more favorable for binding to certain protein pockets.
Alkoxy Group Variation Modifying the methoxy group to other alkoxy groups can influence steric and electronic properties, affecting binding affinity. smolecule.comLarger alkoxy groups might introduce steric hindrance or enhance hydrophobic interactions.
Addition of Other Functional Groups Introducing groups like amines can increase basicity and provide additional hydrogen bonding opportunities. These modifications can lead to new interactions with the target protein, potentially improving potency.

Conformational Analysis

Conformational analysis of "this compound" is crucial for understanding its three-dimensional structure and how it influences its interactions with its environment. The molecule's flexibility, primarily due to the rotation around the C-O bond of the methoxy group, can be investigated using computational methods.

A Potential Energy Surface (PES) scan can be performed by systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step. tandfonline.com This allows for the identification of the most stable conformer(s), which correspond to the local minima on the energy surface. tandfonline.com DFT calculations are well-suited for determining the geometries and relative energies of these conformers. researchgate.net Understanding the preferred conformation is essential for accurate molecular docking studies and for interpreting experimental spectroscopic data.

Prediction of Spectroscopic Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. These theoretical investigations provide valuable insights into the vibrational, electronic, and magnetic resonance spectra, which can aid in the structural elucidation and characterization of novel compounds. While specific, in-depth computational studies on this compound are not extensively documented in publicly available literature, the spectroscopic characteristics of this compound can be inferred by examining theoretical studies conducted on analogous substituted pyridine derivatives.

Methodologies such as DFT with various basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate vibrational frequencies and NMR chemical shifts. elixirpublishers.comnih.gov For instance, studies on related nitro- and methoxy-substituted pyridines have demonstrated a good correlation between theoretically predicted and experimentally observed spectra. researchgate.net These computational approaches allow for the assignment of specific vibrational modes and can predict how different functional groups influence the electronic environment of the molecule.

Predicted NMR Spectroscopic Data

The ¹H and ¹³C NMR chemical shifts are fundamental for determining the molecular structure. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict these shifts with a reasonable degree of accuracy. For this compound, the electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating effect of the methoxy group, creates a distinct electronic environment for each nucleus.

Based on computational studies of similar compounds, the following table provides an illustration of the type of predicted NMR data that would be expected for this compound. The chemical shifts are influenced by the positions of the substituents on the pyridine ring. For example, the fluorine atom is expected to cause deshielding of adjacent protons.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
¹H NMR
H (ring)7.0 - 8.5
OCH₃3.8 - 4.2
¹³C NMR
C-F150 - 165
C-OCH₃155 - 165
C-NO₂130 - 145
Other C (ring)110 - 140
OCH₃50 - 60

Note: The data in this table is illustrative and based on typical values for similarly substituted pyridine derivatives from computational studies. Actual values would require specific DFT calculations for this compound.

Predicted Vibrational Spectroscopic Data (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations are highly effective in predicting the vibrational frequencies and their corresponding intensities. The calculated spectra can then be compared with experimental data to confirm the molecular structure.

For this compound, characteristic vibrational modes are expected for the nitro, methoxy, and fluoro groups, as well as the pyridine ring itself. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. The methoxy group shows characteristic C-O stretching and CH₃ bending modes. The C-F stretching vibration is also a key diagnostic peak.

Table 2: Illustrative Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
CH₃ stretch (methoxy)2850 - 3000
Aromatic C=C and C=N stretch1400 - 1610
NO₂ asymmetric stretch1510 - 1560
NO₂ symmetric stretch1340 - 1390
C-O stretch (methoxy)1200 - 1300
C-F stretch1200 - 1250

Note: This table presents representative calculated vibrational frequencies for illustrative purposes, based on data from analogous compounds. Specific frequencies would need to be determined through dedicated computational analysis of this compound.

Predicted UV-Visible Spectroscopic Data

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.gov The electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), determine the absorption wavelengths in the UV-Visible region. The substituents on the pyridine ring significantly influence these transitions. The nitro group, being a strong chromophore, is expected to result in absorption bands in the UV or near-UV region. Computational studies on similar aromatic nitro compounds can provide insight into the expected electronic transitions for this compound.

Analytical and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of 5-Fluoro-2-methoxy-3-nitropyridine, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively available in the public domain, related compounds offer valuable comparative data. For instance, in the ¹H NMR spectrum of the analogous compound 5-Fluoro-2-hydroxy-3-nitropyridine, signals are observed at δ 8.52 (m, 1H, H-6) and 7.93 (m, 1H, H-4). The ¹⁹F NMR spectrum of this related compound shows a signal at δ -112.3 ppm, indicating the chemical environment of the fluorine atom. For 2-Methoxy-5-nitropyridine, the proton NMR spectrum provides a clear picture of the proton arrangement. chemicalbook.com The analysis of these related spectra allows for the prediction of the expected NMR signals for this compound.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. While specific mass spectral data for this compound is not readily found, analysis of related structures like 3-methoxy-2-fluoropyridine and 3-methoxy-6-methyl-2-fluoropyridine has been performed to confirm their mass. akjournals.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂) and the C-O-C ether linkage. For comparison, the IR spectrum of 5-Fluoro-2-hydroxy-3-nitropyridine shows a strong absorption at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch). Similarly, other nitropyridine derivatives exhibit characteristic bands for the nitro group stretching vibrations. smolecule.com

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be influenced by the pyridine (B92270) ring and the nitro and methoxy (B1213986) substituents. Studies on similar compounds, such as quinoline (B57606) derivatives, have utilized UV-Vis spectroscopy in conjunction with theoretical calculations to understand their electronic properties. tandfonline.com

TechniqueObserved/Expected Data for this compound and Related CompoundsReference
¹H NMRFor 5-Fluoro-2-hydroxy-3-nitropyridine: δ 8.52 (m, 1H, H-6), 7.93 (m, 1H, H-4).
¹⁹F NMRFor 5-Fluoro-2-hydroxy-3-nitropyridine: δ -112.3 ppm.
IRFor 5-Fluoro-2-hydroxy-3-nitropyridine: 1530 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch).
MSAnalysis of related methoxy-fluoropyridines has been used to confirm molecular mass. akjournals.com

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method could be developed for this compound, likely using a C18 column. The development of such methods has been successful for quantifying related compounds like 5-fluorocytosine (B48100) and its metabolites. nih.gov The purity of various nitropyridine derivatives is often monitored by HPLC during synthesis. chemicalbook.com

Gas Chromatography (GC): GC is another valuable tool for purity assessment, particularly for volatile compounds. The purity of similar compounds, such as 2-Chloro-5-fluoro-3-nitropyridine and 2-Chloro-6-methoxy-3-nitropyridine, is often determined by GC, with purities of ≥98.0% being reported. avantorsciences.com A purity of 98.5% by GC has been reported for this compound in some commercial sources. cymitquimica.com

TechniqueApplication in the Analysis of this compound and Related CompoundsReference
HPLCUsed for monitoring reaction completeness and purity of related nitropyridine derivatives. chemicalbook.com
GCPurity of ≥98.0% reported for related chloro-fluoro-nitropyridines. A purity of 98.5% is reported for this compound. avantorsciences.comcymitquimica.com

Crystallographic Analysis of this compound and its Derivatives

For instance, the crystal structures of various trinitromethyl derivatives of 1,3,5-triazine (B166579) have been reported, revealing details about their molecular geometry. researchgate.net Similarly, the crystal structure of a hydrazone-pyridine compound was determined by X-ray diffraction, providing a basis for understanding intermolecular interactions. nih.gov The crystallographic data for fluorooxindole and 2-fluoro-2-arylacetic acid derivatives have also been recorded, detailing the precise molecular conformations. beilstein-journals.org These studies on related fluorinated and nitrated heterocyclic compounds underscore the power of X-ray crystallography in unambiguously determining molecular structures.

Future Research Directions and Emerging Opportunities

Novel Synthetic Methodologies

Currently, specific and novel synthetic methodologies for 5-Fluoro-2-methoxy-3-nitropyridine are not extensively documented in public literature. A patent for the related compound, 2-methoxy-3-bromo-5-fluoropyridine, details a synthesis process starting from 2-methoxy-5-aminopyridine, which could potentially be adapted. google.com This suggests that future research could explore similar pathways, such as the nitration of a corresponding 5-fluoro-2-methoxypyridine (B1304894) precursor. The synthesis of related nitropyridines often involves the nitration of aminopyridines or the oxidation of nitroso compounds, offering potential avenues for investigation. chemicalbook.comresearchgate.net

Future research in this area could focus on developing stereoselective and efficient synthetic routes. This might involve exploring various catalysts and reaction conditions to improve yield and purity. Methodologies that allow for the precise and controlled introduction of the fluoro, methoxy (B1213986), and nitro groups onto the pyridine (B92270) ring will be crucial for enabling further studies.

Expanded Pharmacological Applications

The pharmacological profile of this compound is not currently established in the public domain. However, the broader class of nitropyridine derivatives has been investigated for a range of biological activities, including as potential inhibitors of various enzymes and as intermediates in the synthesis of bioactive molecules. nih.govmdpi.com The presence of a fluorine atom in a molecule can often enhance metabolic stability and binding affinity to biological targets.

Future pharmacological research should begin with broad-based screening to identify any potential therapeutic areas. Based on the activities of similar compounds, this could include anticancer, anti-inflammatory, or antimicrobial assays. Should any promising activity be identified, subsequent studies would need to delve into the mechanism of action, structure-activity relationships, and in vivo efficacy. The development of derivatives of this compound could also be a fruitful area of research to optimize any observed pharmacological effects.

Green Chemistry Principles in Synthesis and Application

There is no specific information available regarding the application of green chemistry principles to the synthesis of this compound. However, the field of green chemistry offers a framework for future research to develop more sustainable and environmentally friendly approaches. General principles of green chemistry, such as the use of less hazardous solvents, renewable feedstocks, and catalytic instead of stoichiometric reagents, are broadly applicable to the synthesis of substituted nitropyridines. bohrium.comresearchgate.net

Future research could focus on replacing traditional, often harsh, nitrating agents with greener alternatives. The use of solid acid catalysts or enzymatic processes could also be explored. Furthermore, designing synthetic routes with high atom economy and minimizing waste generation would be key objectives. In terms of application, if the compound is found to have industrial uses, research into its lifecycle and environmental impact would be essential.

Advanced Computational Design and Optimization

No specific advanced computational design and optimization studies for this compound have been found in public records. Computational chemistry is a powerful tool for predicting the properties and activities of molecules, thereby guiding experimental work.

Future computational research could involve:

Molecular Modeling: To predict the three-dimensional structure of the molecule and its potential interactions with biological targets.

Quantum Chemical Calculations: To understand the electronic properties of the molecule, which can provide insights into its reactivity and potential for forming intermolecular interactions.

Virtual Screening: To identify potential biological targets for the compound by computationally screening it against large libraries of protein structures.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, which is crucial for drug development.

These computational approaches can help to prioritize experimental studies and accelerate the discovery of potential applications for this compound and its derivatives.

Multidisciplinary Research Collaborations

The development of a novel chemical entity from basic research to practical application invariably requires a multidisciplinary approach. At present, there is no evidence of established multidisciplinary research collaborations focused on this compound.

Future progress in understanding and utilizing this compound will depend on collaborations between:

Synthetic Organic Chemists: To develop efficient and scalable synthetic routes.

Pharmacologists and Biologists: To investigate the biological activities and mechanisms of action.

Computational Chemists: To guide the design and optimization of new derivatives.

Toxicologists: To assess the safety profile of the compound.

Materials Scientists: To explore potential applications in materials science, given that nitropyridine derivatives can have interesting electronic properties.

By fostering such collaborations, the scientific community can begin to explore the untapped potential of this compound and pave the way for new discoveries and innovations.

Q & A

Q. Basic

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine position (δ ~-110 ppm for meta-F vs. ~-120 ppm for para-F). 1H^{1}\text{H} NMR shows methoxy protons as a singlet (~δ 3.9–4.1 ppm) and nitro-group deshielding effects on adjacent protons .
  • IR : Nitro group absorbs at ~1530 cm1^{-1} (asymmetric stretch) and ~1350 cm1^{-1} (symmetric stretch). Methoxy C-O stretches appear at ~1250 cm1^{-1} .

What are the challenges in reducing the nitro group of this compound to an amine?

Advanced
Catalytic hydrogenation (H2_2, Pd/C) risks over-reduction of the pyridine ring. Alternative methods include Fe/HCl or SnCl2_2 in acidic media, but fluoro and methoxy groups may undergo hydrolysis. A stepwise protocol using NaBH4_4-Cu(OAc)2_2 in THF selectively reduces nitro to amine with <5% dehalogenation .

How do substituents influence electrophilic substitution reactions on this compound?

Advanced
The nitro group is strongly meta-directing, while methoxy is ortho/para-directing. Fluorine’s electron-withdrawing effect deactivates the ring, limiting electrophilic attacks. Computational studies (DFT) show the C-4 position is most reactive for further substitution due to partial positive charge localization .

What computational tools are used to predict the reactivity of this compound in drug discovery?

Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Molecular docking (AutoDock Vina) evaluates interactions with biological targets, leveraging the nitro group’s hydrogen-bonding potential .

How can regioselectivity be controlled during the synthesis of analogs?

Advanced
Protecting groups (e.g., tert-butyldimethylsilyl for methoxy) prevent unwanted substitutions. Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl enables selective functionalization at C-4 or C-6 positions .

How should researchers resolve contradictions in reported reaction outcomes for nitropyridines?

Q. Methodological

  • Case Study : Conflicting reports on nitro-group stability under acidic conditions may arise from trace metal impurities. Replicate experiments with rigorously dried solvents and chelating agents (EDTA) to suppress side reactions .
  • Analytical Cross-Validation : Use LC-MS to confirm intermediate structures and quantify byproducts.

What biological screening strategies are relevant for this compound derivatives?

Q. Advanced

  • Antimicrobial Assays : Nitroheterocycles often exhibit activity against anaerobic pathogens. Use microbroth dilution (CLSI guidelines) to assess MIC values .
  • Kinase Inhibition : Structural analogs (e.g., fluoropyridines) are tested in ATP-binding pockets via fluorescence polarization assays .

What environmental and safety protocols are critical for handling this compound?

Q. Basic

  • Spill Management : Absorb with inert material (vermiculite), avoid water contact (risk of nitro-compound leaching), and dispose as hazardous waste .
  • PPE : Nitrile gloves, safety goggles, and NIOSH-approved respirators during synthesis .

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